

Quantum Chemical Insights into Methyl Aluminum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl aluminum*

Cat. No.: *B8321255*

[Get Quote](#)

This technical guide provides an in-depth analysis of quantum chemical studies on **methyl aluminum** species, with a particular focus on trimethylaluminum (TMA) and its hydrolysis products, including the industrially significant cocatalyst, methylaluminoxane (MAO). This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering a summary of key structural and energetic data, detailed experimental and computational methodologies, and visualizations of relevant processes.

Data Presentation: Structural and Energetic Parameters

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have provided significant insights into the geometric and energetic properties of **methyl aluminum** species. The following tables summarize key quantitative data from various computational studies.

Table 1: Calculated Structural Parameters of Trimethylaluminum (TMA) Monomer and Dimer

Species	Parameter	Computational Method	Calculated Value	Experimental Value
TMA Monomer	Symmetry	-	D3h	-
Al-C Bond Length	-	-	-	-
C-Al-C Bond Angle	B3LYP/6-311++G(3df,2p)	120.0°	120° (gas phase) [1]	-
TMA Dimer	Symmetry	-	D2h	-
Al-Cterminal Bond Length	B3LYP	1.940(5) Å	-	-
Al-Cbridging Bond Length	B3LYP	2.096(3) Å	-	-
Al-Al Distance	B3LYP	2.599(2) Å	-	-
Ct-Al-Ct Angle	-	~117°	-	-
Cb-Al-Cb Angle	B3LYP	106.5(1)°	-	-

Note: Ct refers to a terminal methyl group and Cb refers to a bridging methyl group.

Table 2: Calculated Energetics of Trimethylaluminum Dimerization and Initial Hydrolysis

Reaction	Parameter	Computational Method	Calculated Value (kcal/mol)
2 TMA (monomer) ⇌ TMA (dimer)	Enthalpy of Dimerization	Vapor Pressure Measurement	-20.2
TMA + H ₂ O → (CH ₃) ₃ Al:OH ₂	Binding Energy	CCSD(T)//B3LYP/6-311++G(3df,2p) + ZPE	-15.1[1]
(CH ₃) ₃ Al:OH ₂ → [(CH ₃) ₃ Al-OH ₂] \ddagger	Activation Energy Barrier (TS1b)	CCSD(T)//B3LYP	15.0[1]
TMA + H ₂ O → (CH ₃) ₂ AlOH + CH ₄	Overall Reaction Energy	CCSD(T)//B3LYP	-34.9[1]

Experimental Protocols

The computational findings are often validated and complemented by various experimental techniques. Below are detailed methodologies for key experiments cited in the study of **methyl aluminum** species.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for MAO Characterization

Solid-state NMR, particularly at ultrahigh magnetic fields, is a powerful tool for elucidating the local atomic environments in amorphous materials like MAO.

- **Sample Preparation:** A commercial MAO solution is dried under high vacuum to remove volatile components, including excess TMA, yielding a solid white powder (MAO-1). For reactivity studies, this solid MAO is then reacted with a specific molar ratio of a reagent, such as zirconocene ([ZrCp₂Me₂]), to form the desired adduct (e.g., MAO-3 with a Zr/Al ratio of 1/10).[2]
- **NMR Data Acquisition:** The solid sample is packed into an NMR rotor. ²⁷Al Magic Angle Spinning (MAS) NMR spectra are acquired on a high-field spectrometer (e.g., 28.2 T, corresponding to a ¹H Larmor frequency of 1200 MHz).[2] High spinning speeds (e.g., 50

kHz) are employed to average out anisotropic interactions and obtain high-resolution spectra.[2][3]

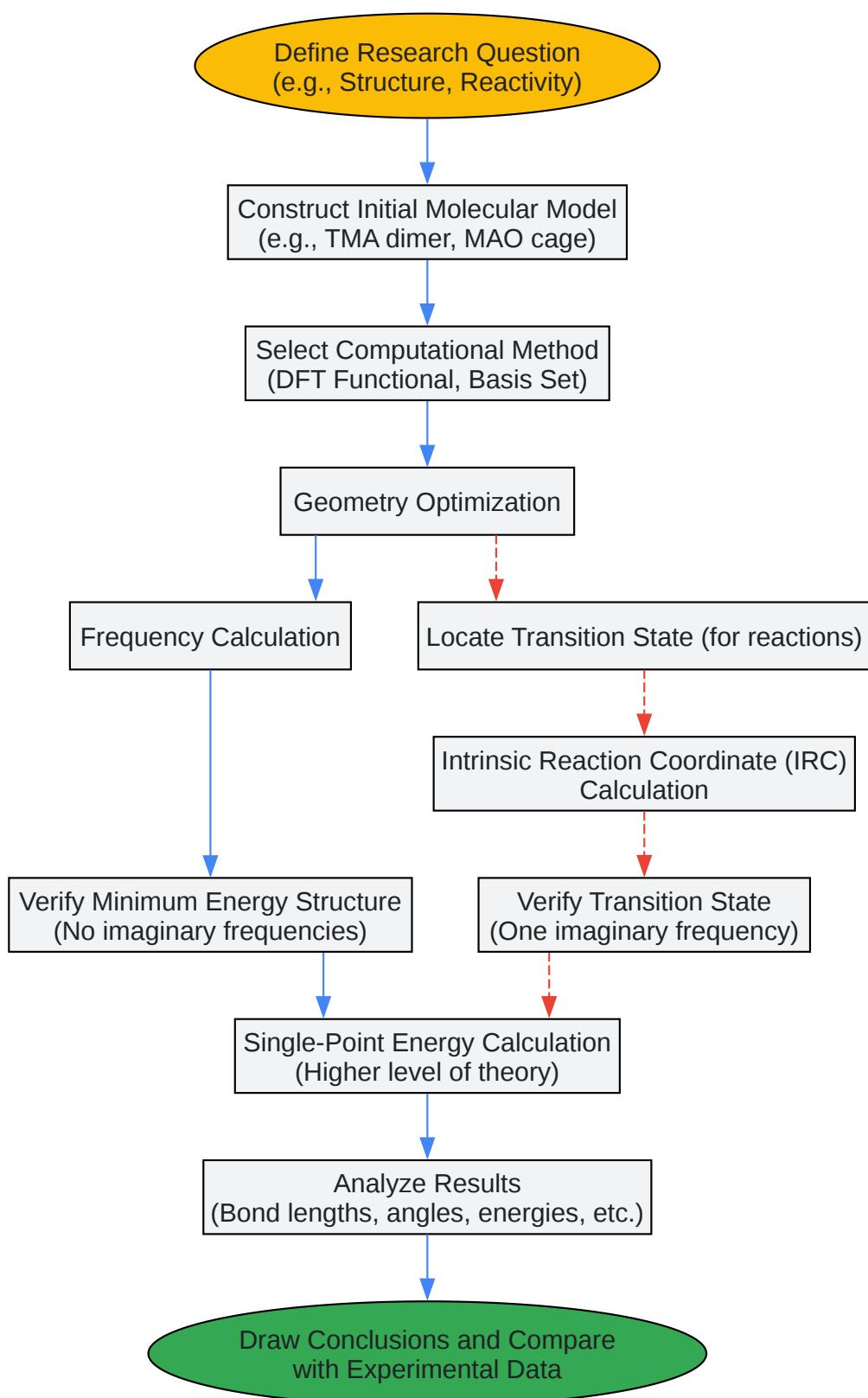
- Spectral Analysis: The resulting spectra reveal multiple overlapping signals corresponding to different aluminum coordination environments within the MAO structure. Deconvolution of the spectra, aided by DFT calculations of NMR parameters for proposed structural models, allows for the identification and quantification of these different Al sites.[2][3] Two-dimensional correlation experiments, such as ^{27}Al Double-Quantum Single-Quantum (DQSQ) MAS NMR, can be used to probe the spatial proximity of different aluminum sites.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS) for MAO Analysis

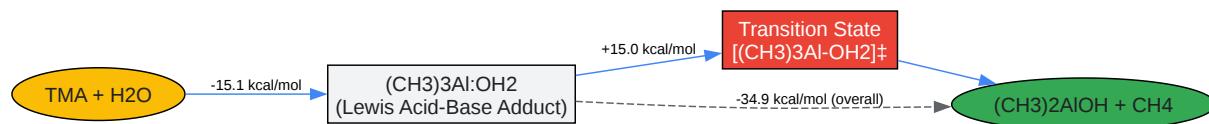
ESI-MS is employed to study the distribution of oligomeric species in MAO and to monitor its formation through the hydrolysis of TMA.

- Sample Preparation: The MAO sample, either a commercial solution or one synthesized in the lab, is dissolved in a suitable solvent. To facilitate ionization and detect anionic species, a donor additive like octamethyltrisiloxane (OMTS) is often added to the solution.[4]
- Mass Spectrometry: The prepared solution is infused into the ESI source of a mass spectrometer. The gentle ionization process of ESI allows for the transfer of large, non-volatile oligomers from solution to the gas phase without significant fragmentation.
- Data Analysis: The resulting mass spectrum shows a distribution of ions, with their mass-to-charge ratios (m/z) corresponding to different MAO oligomers, often with associated TMA molecules. By analyzing the m/z values, the composition of these species, such as $[(\text{MeAlO})_{16}(\text{Me}_3\text{Al})_6\text{Me}]^-$, can be determined.[5][6]

Infrared (IR) Spectroscopy for Surface Reaction Studies


IR spectroscopy is utilized to investigate the reactions of **methyl aluminum** species with surfaces, such as silica gel.

- Substrate Preparation: The silica gel substrate is pretreated under specific conditions (e.g., heating to 600°C) to control the surface functional groups, such as hydroxyls.[7][8]


- Reaction: The pretreated silica is exposed to the vapor of the aluminum compound (e.g., TMA) under controlled conditions.
- Spectral Measurement: IR spectra of the silica are recorded before and after the reaction. The changes in the vibrational bands, particularly in the hydroxyl stretching region, provide information about the consumption of surface hydroxyl groups and the formation of new surface species, such as Si-O-Al linkages.[\[7\]](#)[\[8\]](#)

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and reaction pathways in the quantum chemical study of **methyl aluminum** species.

[Click to download full resolution via product page](#)

Caption: A general workflow for quantum chemical calculations on **methyl aluminum** species.

[Click to download full resolution via product page](#)

Caption: Initial reaction pathway and energetics of trimethylaluminum (TMA) hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. Evidence for Methylaluminoxane (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field ²⁷Al MAS NMR Spectroscopy Combined with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. researchgate.net [researchgate.net]
- 6. Formation, Structure, and Composition of Methylaluminoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Quantum Chemical Insights into Methyl Aluminum Species: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8321255#quantum-chemical-studies-on-methyl-aluminum-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com